molecular formula C21H19N3O2 B2558532 N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cinnamamide CAS No. 1207061-93-5

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cinnamamide

Cat. No. B2558532
CAS RN: 1207061-93-5
M. Wt: 345.402
InChI Key: KGVXDTHZUDMDAR-OQLLNIDSSA-N
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Description

Physical And Chemical Properties Analysis

“N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cinnamamide” is a solid compound . Its molecular formula is C21H19N3O2 and it has a molecular weight of 345.402.

Scientific Research Applications

Antitubercular Activity

Cinnamamide derivatives have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. A study on a series of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives highlighted the design, synthesis, and systematic modification of these compounds to explore the structure-activity relationship against tuberculosis. One compound, in particular, exhibited promising antitubercular activity, suggesting the potential of cinnamamide derivatives in tuberculosis treatment strategies (Patel & Telvekar, 2014).

Anticonvulsant Properties

Cinnamamide derivatives have shown significant anticonvulsant activity in various rodent models of seizures. The structure-activity relationship studies among these derivatives indicate that specific substitutions on the phenyl ring enhance anticonvulsant efficacy, pointing towards their potential in developing new antiepileptic drugs (Gunia-Krzyżak et al., 2017).

Neuroprotective Effects

Some cinnamamide derivatives have been synthesized and characterized, demonstrating effective activities against neurotoxicity induced by glutamine in PC12 cells. This suggests their potential role in protecting against cerebral infarction and other neurodegenerative conditions (Zhong et al., 2018).

α-Glucosidase Inhibitory Activities

Research has also extended into the modification of cinnamic acid derivatives to evaluate their α-glucosidase inhibitory effects. This work focuses on amide derivatives of cinnamates, exploring their potential antidiabetic activities through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion (Ernawati et al., 2020).

Synthesis and Catalysis

Cinnamamide derivatives have also been investigated for their roles in synthesis and catalysis. For instance, a study developed a highly efficient method for synthesizing cinnamamides from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM under continuous-flow microreactors. This highlights the versatility of cinnamamide derivatives in chemical synthesis, offering rapid and economical strategies for producing a broad range of compounds (Du et al., 2022).

Future Directions

The future directions for “N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cinnamamide” could involve further studies on its potential applications. Similar compounds have been evaluated for their anti-tubercular activity , suggesting potential medicinal applications for this compound.

properties

IUPAC Name

(E)-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-16-8-14-20(23-22-16)26-19-12-10-18(11-13-19)24(2)21(25)15-9-17-6-4-3-5-7-17/h3-15H,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVXDTHZUDMDAR-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cinnamamide

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